molecular formula C14H11ClFN3O2 B3921508 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate CAS No. 425645-32-5

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B3921508
CAS No.: 425645-32-5
M. Wt: 307.71 g/mol
InChI Key: KUOUHIHXCIIAEI-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a chloro-fluorophenyl group, and an amino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-aminopyridine under controlled conditions to form an intermediate Schiff base. This intermediate is then reacted with an appropriate esterifying agent to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chlorophenyl)acetate
  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-fluorophenyl)acetate

Uniqueness

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O2/c15-10-4-3-5-11(16)9(10)8-13(20)21-19-14(17)12-6-1-2-7-18-12/h1-7H,8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOUHIHXCIIAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)CC2=C(C=CC=C2Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)CC2=C(C=CC=C2Cl)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174400
Record name (Imino-2-pyridinylmethyl)azanyl 2-chloro-6-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425645-32-5
Record name (Imino-2-pyridinylmethyl)azanyl 2-chloro-6-fluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425645-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Imino-2-pyridinylmethyl)azanyl 2-chloro-6-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate
Reactant of Route 3
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate
Reactant of Route 4
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate
Reactant of Route 5
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate
Reactant of Route 6
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-chloro-6-fluorophenyl)acetate

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